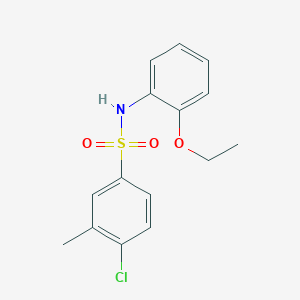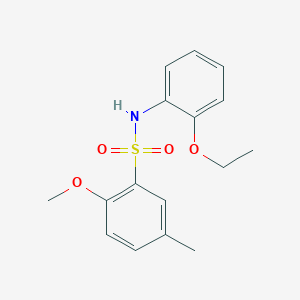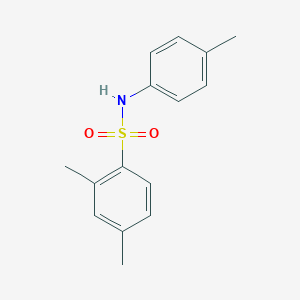![molecular formula C10H12O3 B229197 1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)
1-[3-(2-Hydroxyethoxy)phenyl]ethanone
Vue d'ensemble
Description
1-[3-(2-Hydroxyethoxy)phenyl]ethanone, also known as HEPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HEPE is a ketone derivative of phenyl ethyl alcohol and is widely used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone is not well understood, but it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenases and lipoxygenases. 1-[3-(2-Hydroxyethoxy)phenyl]ethanone has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and physiological effects:
1-[3-(2-Hydroxyethoxy)phenyl]ethanone has been shown to have various biochemical and physiological effects, such as anti-inflammatory, anti-oxidant, and anti-cancer activities. 1-[3-(2-Hydroxyethoxy)phenyl]ethanone has been shown to inhibit the growth of various cancer cells, such as breast cancer and prostate cancer cells. 1-[3-(2-Hydroxyethoxy)phenyl]ethanone has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(2-Hydroxyethoxy)phenyl]ethanone has several advantages for lab experiments, such as its ease of synthesis, low toxicity, and stability. However, 1-[3-(2-Hydroxyethoxy)phenyl]ethanone has some limitations, such as its low solubility in water, which can limit its use in certain experiments. 1-[3-(2-Hydroxyethoxy)phenyl]ethanone can also be sensitive to air and light, which can affect its stability and purity.
Orientations Futures
1-[3-(2-Hydroxyethoxy)phenyl]ethanone has several potential future directions, such as its use as a starting material for the synthesis of new drugs, as a reagent in analytical chemistry, and as a tool for studying the mechanisms of inflammation and cancer. 1-[3-(2-Hydroxyethoxy)phenyl]ethanone derivatives with improved solubility and stability could be developed for use in various applications. Further studies are needed to elucidate the mechanism of action of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone and to explore its potential therapeutic applications.
In conclusion, 1-[3-(2-Hydroxyethoxy)phenyl]ethanone is a chemical compound with potential applications in various scientific research fields. Its ease of synthesis, low toxicity, and stability make it an attractive compound for use in various experiments. Further studies are needed to fully understand the mechanism of action of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone and to explore its potential applications in the development of new drugs and therapies.
Applications De Recherche Scientifique
1-[3-(2-Hydroxyethoxy)phenyl]ethanone has been widely used in various scientific research applications, such as in the synthesis of organic compounds, as a reagent in analytical chemistry, and in the development of new drugs. 1-[3-(2-Hydroxyethoxy)phenyl]ethanone can be used as a starting material for the synthesis of various derivatives, such as 1-(3-(2-methoxyethoxy)phenyl)ethanone, which has potential applications in the pharmaceutical industry.
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.2 g/mol |
Nom IUPAC |
1-[3-(2-hydroxyethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H12O3/c1-8(12)9-3-2-4-10(7-9)13-6-5-11/h2-4,7,11H,5-6H2,1H3 |
Clé InChI |
BMUBGJVKNWYLNL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)OCCO |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)OCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

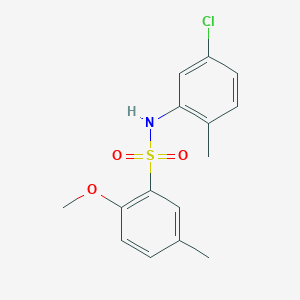
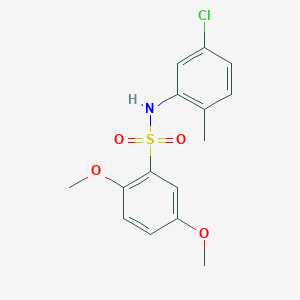
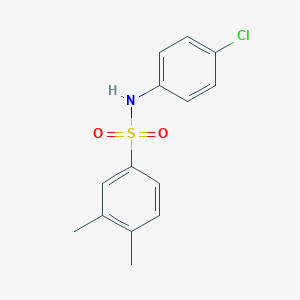
![3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229123.png)
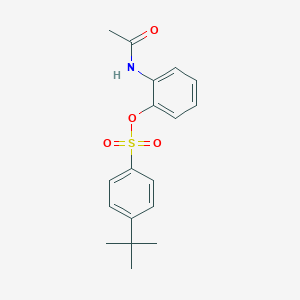
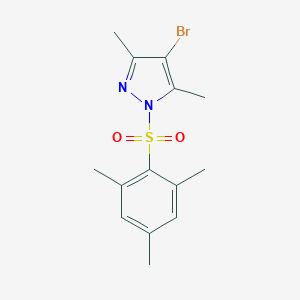
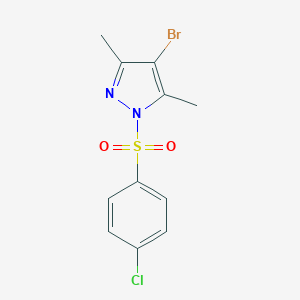
![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
